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Compound of Interest

Compound Name: p-Xylene

Cat. No.: B151628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for para-

xylene (p-xylene), a key aromatic hydrocarbon used as a precursor in the synthesis of various

polymers and materials. The following sections detail its characteristic signatures in Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary
The quantitative spectroscopic data for p-xylene are summarized in the tables below, providing

a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to its symmetrical structure, p-xylene exhibits a simple NMR spectrum.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.05 Singlet 4H
Aromatic protons

(C₆H₄)

~2.31 Singlet 6H Methyl protons (CH₃)

Solvent: CDCl₃, Reference: TMS[1]

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~134.7 Quaternary aromatic carbons (C-CH₃)

~128.9 Protonated aromatic carbons (CH)

~21.0 Methyl carbons (CH₃)

Solvent: CDCl₃, Reference: TMS[2]

Infrared (IR) Spectroscopy Data
The IR spectrum of p-xylene shows characteristic absorptions corresponding to its aromatic

and aliphatic C-H bonds, as well as C=C stretching of the aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Medium-Strong Aliphatic C-H Stretch (CH₃)

1620-1585 Medium Aromatic C=C Stretch

1520-1475 Medium Aromatic C=C Stretch

840-790 Strong
C-H Out-of-plane bend (para-

disubstitution)
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Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of p-xylene is characterized by a prominent

molecular ion peak and a base peak resulting from the loss of a methyl group.

m/z Relative Intensity Assignment

106 High [M]⁺ (Molecular Ion)

91 100 (Base Peak) [M-CH₃]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

65 Moderate [C₅H₅]⁺

51 Moderate [C₄H₃]⁺

39 Moderate [C₃H₃]⁺

Ionization Method: Electron Ionization (EI)[3][4]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data comparison.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of p-xylene for structural

elucidation.

Materials:

p-Xylene sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes and vials
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Instrumentation:

300 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance series)

Procedure:

Sample Preparation: Prepare a solution of approximately 5-10 mg of p-xylene in 0.6-0.7 mL

of CDCl₃ containing TMS in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube

to a height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample into the NMR magnet.

Lock onto the deuterium signal from the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Set the spectral width to approximately 10-12 ppm.

Use a standard 90° pulse sequence.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Fourier transform the free induction decay (FID), phase correct the spectrum, and

integrate the signals.

Reference the spectrum to the TMS signal at 0 ppm.
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¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Set the spectral width to approximately 200-220 ppm.

Use a standard proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 64-128 or more) due to the lower natural

abundance of ¹³C.

Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl₃

solvent signal at 77.16 ppm, or the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of p-xylene to identify its functional groups.

Materials:

p-Xylene sample

Salt plates (NaCl or KBr)

Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Pipette

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

Sample Preparation (Neat Liquid):
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Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile

solvent.

Place one drop of liquid p-xylene onto the surface of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film.

Background Spectrum:

Place the empty, clean salt plates (or no sample) in the spectrometer's sample holder.

Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O)

and the salt plates. This will be automatically subtracted from the sample spectrum.

Sample Spectrum:

Place the salt plates with the p-xylene sample into the sample holder.

Acquire the IR spectrum, typically by co-adding 16-32 scans in the range of 4000-400

cm⁻¹.

Data Processing:

The software will automatically perform a Fourier transform on the interferogram to

produce the final spectrum.

Label the significant peaks with their corresponding wavenumbers.

Cleaning:

After the measurement, carefully separate the salt plates and clean them thoroughly with a

volatile solvent. Store them in a desiccator.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation

pattern of p-xylene.

Materials:
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p-Xylene sample

Volatile solvent for dilution (e.g., methanol or dichloromethane)

Microsyringe

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

Sample Introduction:

If using a GC-MS, prepare a dilute solution of p-xylene in a volatile solvent.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The p-xylene will be

vaporized and separated from the solvent on the GC column before entering the mass

spectrometer.

Alternatively, for direct infusion, introduce a small amount of vaporous p-xylene directly

into the ion source.

Ionization:

In the ion source, the vaporized p-xylene molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This process, known as electron ionization, ejects an

electron from the molecule to form a radical cation, the molecular ion ([M]⁺•).

Mass Analysis:

The positively charged ions (the molecular ion and any fragment ions formed) are

accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:
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The separated ions strike a detector, which generates a signal proportional to the number

of ions at each m/z value.

Data Acquisition:

The mass spectrum is recorded, plotting the relative abundance of ions as a function of

their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is

called the base peak.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of p-xylene.

Spectroscopic Techniques Derived Structural Information

Final Structure Elucidation

NMR Spectroscopy
(¹H & ¹³C)

Number and Type of Protons &
Carbons, Connectivity

 provides 

IR Spectroscopy Functional Groups
(Aromatic, Alkyl C-H)

 provides 

Mass Spectrometry Molecular Weight &
Fragmentation Pattern

 provides 

p-Xylene Structure
(1,4-dimethylbenzene)

 combined lead to 

 combined lead to 

 combined lead to 

Click to download full resolution via product page

Caption: Workflow of p-Xylene structure determination using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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